![molecular formula C10H10N2OS B13947054 3-(4-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13947054.png)
3-(4-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyrrolo[3,2-d]isoxazole, 5,6-dihydro-3-(4-methyl-2-thienyl)- is a heterocyclic compound that features a fused ring system combining pyrrole and isoxazole moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo[3,2-d]isoxazole, 5,6-dihydro-3-(4-methyl-2-thienyl)- typically involves cycloaddition reactions. One common method is the cycloaddition of N-methyl-C-arylnitrones with N-substituted maleimides . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .
化学反応の分析
Types of Reactions
4H-Pyrrolo[3,2-d]isoxazole, 5,6-dihydro-3-(4-methyl-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
4H-Pyrrolo[3,2-d]isoxazole, 5,6-dihydro-3-(4-methyl-2-thienyl)- has a wide range of scientific research applications:
作用機序
The mechanism of action of 4H-Pyrrolo[3,2-d]isoxazole, 5,6-dihydro-3-(4-methyl-2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds include other isoxazole derivatives and pyrrole-containing heterocycles. Examples are:
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Uniqueness
What sets 4H-Pyrrolo[3,2-d]isoxazole, 5,6-dihydro-3-(4-methyl-2-thienyl)- apart is its fused ring system, which combines the properties of both isoxazole and pyrrole. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
特性
分子式 |
C10H10N2OS |
|---|---|
分子量 |
206.27 g/mol |
IUPAC名 |
3-(4-methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C10H10N2OS/c1-6-4-8(14-5-6)9-7-2-3-11-10(7)13-12-9/h4-5,11H,2-3H2,1H3 |
InChIキー |
AGYZFVUCAPPTGW-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=C1)C2=NOC3=C2CCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



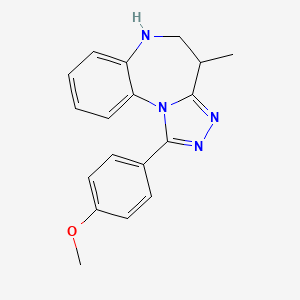


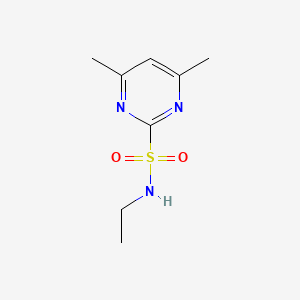
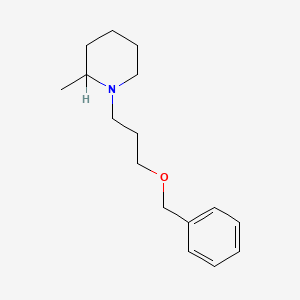

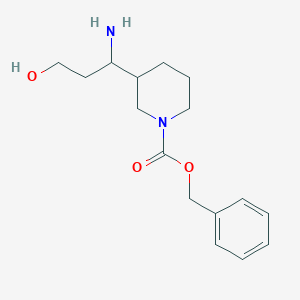
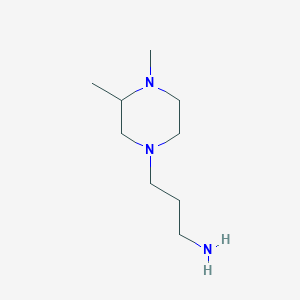
![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947026.png)

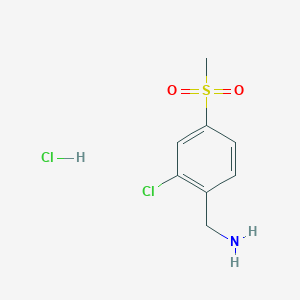
![6,6-Dimethyl-10-methylene-1-oxaspiro[4.5]dec-3-ene](/img/structure/B13947043.png)

